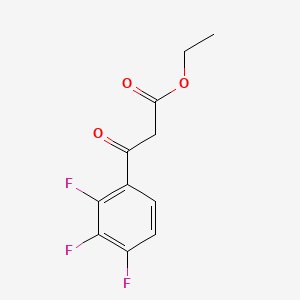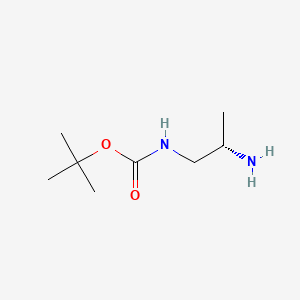
(S)-Tert-butyl (2-aminopropyl)carbamate
Vue d'ensemble
Description
“(S)-Tert-butyl (2-aminopropyl)carbamate” is a chemical compound with the molecular formula C4H10N2O2 . It is a derivative of carbamate and has potential applications in various fields.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of (2-aminopropyl)benzo[b]thiophene derivatives has been described, which involves the use of various single- and tandem mass spectrometry and ionization platforms coupled to gas chromatography (GC) and liquid chromatography (LC), nuclear magnetic resonance spectroscopy (NMR), and solid phase and GC condensed phase infrared spectroscopy (GC-sIR) .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, GC-EI/CI- single- and tandem mass spectrometry, LC (pentafluorophenyl stationary phase), and various infrared spectroscopy approaches .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 117.13 g/mol, a topological polar surface area of 78.2 Ų, and a complexity of 78.6 .Applications De Recherche Scientifique
Synthèse de polyuréthanes non isocyanates (NIPU)
“(S)-Tert-butyl (2-aminopropyl)carbamate” peut être utilisé dans la synthèse de polyuréthanes non isocyanates (NIPU). Les NIPU sont synthétisés à partir de carbonates cycliques et de diamines sans isocyanate . Ce processus est plus respectueux de l'environnement car il utilise le CO2 comme réactif . Les NIPU présentent généralement une résistance chimique accrue, une faible perméabilité, une meilleure absorption d'eau et une stabilité thermique .
Chimie verte
Ce composé peut être utilisé en chimie verte, notamment dans la fabrication de produits précieux utilisant le CO2 comme matière première . Cela inclut les réactions concernant la cycloaddition d'époxydes avec le CO2 en carbonate cyclique comme précurseurs pour diverses formes de synthèse chimique, telles que les polycarbonates et les polyuréthanes (PU) .
Synthèse de carbonates cycliques
Dans la réaction catalysée par le complexe DBU·I2, l'éther diglycidylique de poly(éthylène glycol) (PEGDE), l'éther diglycidylique de 1,4-butanediol (BDGE) et l'éther diglycidylique de résorcinol (RDGE) ont réagi avec le CO2 pour donner les carbonates cycliques correspondants (PEGDC, BDC ; RDC) avec des rendements de 80 à 97 % . Cela indique que “this compound” peut potentiellement être utilisé dans la synthèse de carbonates cycliques.
Potentiel dans diverses applications
“this compound” est prometteur pour diverses applications en raison de ses propriétés uniques. Il a le potentiel de contribuer aux progrès dans divers domaines.
Safety and Hazards
Orientations Futures
The future directions for the study and application of “(S)-Tert-butyl (2-aminopropyl)carbamate” and related compounds could involve the design of sustainable polymers with minimal environmental impact . The possibility of having materials with inherent reprocessing induced performance enhancement points to new directions in designing sustainable polymers .
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-2-aminopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNSYFDLTSSUNI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121103-15-9 | |
| Record name | tert-butyl N-[(2S)-2-aminopropyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,5-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-ribofuranosyl]-1H-1,2,4-triazole-3](/img/no-structure.png)
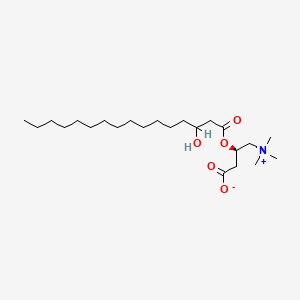
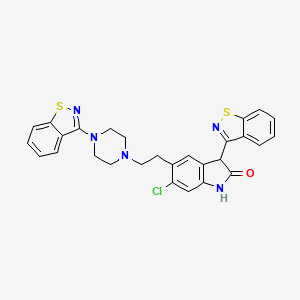
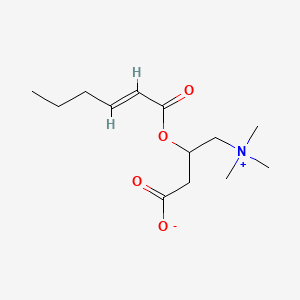
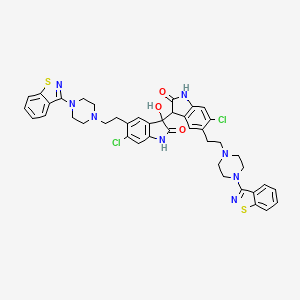

![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)
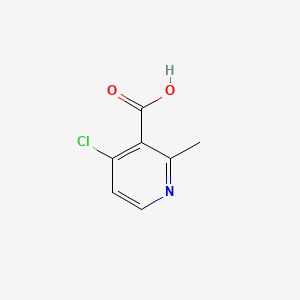

![(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride](/img/structure/B569122.png)
